molecular formula C11H8N2 B187378 6-Aminonaphthalene-2-carbonitrile CAS No. 129667-70-5

6-Aminonaphthalene-2-carbonitrile

Cat. No.: B187378
CAS No.: 129667-70-5
M. Wt: 168.19 g/mol
InChI Key: GVUVTAZRRLAJLS-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-carbonitrile is a chemical compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an amino group at the 6th position and a nitrile group at the 2nd position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Aminonaphthalene-2-carbonitrile involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile. This reaction typically yields 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles in good yields . Another method involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, leading to the formation of 1-amino-4-arylnaphthalene-2-carbonitriles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Aminonaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamino derivatives.

    Substitution: The amino group at the 6th position can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, diamino derivatives, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Aminonaphthalene-2-carbonitrile has a wide range of applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: It is utilized in the synthesis of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Aminonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 6th position and the nitrile group at the 2nd position play crucial roles in its reactivity and interactions with other molecules. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products with potential biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-naphthonitrile: Similar in structure but with different substitution patterns.

    2-Aminonaphthalene: Lacks the nitrile group, leading to different reactivity and applications.

    Naphthalene-2-carbonitrile: Lacks the amino group, resulting in distinct chemical properties.

Uniqueness

6-Aminonaphthalene-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

6-aminonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUVTAZRRLAJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562929
Record name 6-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129667-70-5
Record name 6-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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